molecular formula C24H40O12 B2887117 7-Z-Trifostigmanoside I CAS No. 1018898-17-3

7-Z-Trifostigmanoside I

Cat. No.: B2887117
CAS No.: 1018898-17-3
M. Wt: 520.572
InChI Key: KCECJXJPYRQJKY-UUWICTLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Z-Trifostigmanoside I is a monoterpenoid glycoside found in the plant Polygala hongkongensis Hemsl. This compound has garnered attention due to its potential biological activities, particularly in maintaining intestinal barrier function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of 7-Z-Trifostigmanoside I from natural sources involves bioactivity-guided isolation techniques. This method includes the use of Western blotting and immunostaining assays to identify and isolate the active compound from sweet potato

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the current research. the compound is typically extracted from natural sources such as Polygala hongkongensis Hemsl using solvent extraction techniques.

Chemical Reactions Analysis

Types of Reactions

7-Z-Trifostigmanoside I, being a monoterpenoid glycoside, can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can potentially alter the glycosidic bonds.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties.

Scientific Research Applications

7-Z-Trifostigmanoside I has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of monoterpenoid glycosides.

    Biology: Investigated for its role in maintaining intestinal barrier function by promoting mucin production and protecting tight junctions through the activation of protein kinase C alpha and beta.

    Medicine: Potential therapeutic applications in treating gastrointestinal disorders such as ulcerative colitis and irritable bowel syndrome.

    Industry: Utilized in the development of functional foods and nutraceuticals due to its beneficial effects on gut health.

Mechanism of Action

The mechanism of action of 7-Z-Trifostigmanoside I involves the activation of protein kinase C alpha and beta, which leads to the phosphorylation of target proteins. This activation promotes mucin production and protects the function of tight junctions in intestinal epithelial cells . The compound’s molecular targets include mucin 2 and tight junction proteins, which are crucial for maintaining the integrity of the intestinal barrier .

Comparison with Similar Compounds

Similar Compounds

  • Trifostigmanoside II
  • Epimedin C
  • 3′,7-Dihydroxy-4′-methoxyisoflavone-7-D-glucopyranoside
  • Formononetin

Uniqueness

7-Z-Trifostigmanoside I is unique due to its specific glycosidic structure and its potent activity in promoting intestinal health. Unlike other similar compounds, it has been shown to specifically activate protein kinase C alpha and beta, leading to enhanced mucin production and protection of tight junctions .

Properties

IUPAC Name

(4S)-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17-,18+,19-,20+,21-,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOHPMUWXJPXFB-IJAFTANASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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